2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative characterized by a thioacetamide side chain substituted with a 2,4-dimethoxyphenyl group. The core structure includes a 4-chlorobenzyl moiety at position 6 and an ethyl group at position 2 of the pyrazolo-pyrimidine scaffold. Its molecular formula is C₂₅H₂₅ClN₅O₃S (molecular weight: 513.0 g/mol).
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O4S/c1-4-29-13-19-22(28-29)23(32)30(12-15-5-7-16(25)8-6-15)24(27-19)35-14-21(31)26-18-10-9-17(33-2)11-20(18)34-3/h5-11,13H,4,12,14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQRWEFGKMWJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide , with the CAS number 932339-06-5 , is a novel synthetic derivative belonging to the class of pyrazolo[4,3-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 484.0 g/mol . The structure features a thioether linkage and various aromatic substitutions that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₅O₃S |
| Molecular Weight | 484.0 g/mol |
| CAS Number | 932339-06-5 |
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve inhibition of bacterial DNA synthesis.
In vitro tests have shown that this compound displays promising inhibitory concentrations against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for related derivatives .
Anticancer Potential
The anticancer potential of pyrazolo[4,3-d]pyrimidines has been explored in various studies. For instance, a compound structurally similar to our target compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The observed IC50 values were notably low, indicating potent activity.
A docking study revealed favorable interactions with key targets involved in cancer cell proliferation, suggesting that the compound could serve as a lead for further development in cancer therapeutics.
Mechanistic Studies
Mechanistic studies have indicated that the biological activity of this compound may be attributed to its ability to interfere with specific metabolic pathways in pathogens and cancer cells. Molecular docking studies suggest that the compound binds effectively to target enzymes, inhibiting their function and leading to cell death .
Case Studies
- Antitubercular Activity : A series of substituted pyrazolo[4,3-d]pyrimidines were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, several exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM , confirming the potential of this class of compounds in treating tuberculosis .
- Cytotoxicity Assessment : In cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells, the derivatives showed low toxicity levels, suggesting a favorable safety profile for further testing in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazolo-pyrimidine derivatives with structural analogs varying in substituents and heterocyclic modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The 4-chlorobenzyl group in the target compound and ’s analog enhances hydrophobic interactions compared to the benzyl group in ’s compound.
- Methoxy vs. Chloro Substituents : The 2,4-dimethoxyphenyl group in the target compound improves solubility in polar solvents compared to the 3-chloro-4-methoxyphenyl group in , which favors halogen bonding .
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation of a pyrazolo-pyrimidine precursor with a thioacetamide intermediate under acidic conditions, similar to methods in and .
- Substituent introduction (e.g., ethyl, chlorobenzyl) may require alkylation or nucleophilic aromatic substitution steps .
Biological Implications :
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrazolo[4,3-d]pyrimidine core in this compound?
Methodological Answer:
The pyrazolo[4,3-d]pyrimidine scaffold can be synthesized via cyclocondensation of substituted pyrazole derivatives with thiourea or cyanamide under acidic or basic conditions. Key steps include:
- Substitution reactions at the 5-position using thiol-containing nucleophiles (e.g., thioglycolic acid derivatives) to introduce the thioether linkage .
- Condensation reactions with acetamide derivatives (e.g., N-(2,4-dimethoxyphenyl)acetamide) under peptide coupling agents like EDCI/HOBt to form the final acetamide bond .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization from ethanol/water mixtures for high-purity isolation .
Basic: How can spectroscopic techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Confirm the presence of the 4-chlorobenzyl group (aromatic protons at δ 7.2–7.4 ppm), ethyl group (triplet for CH3 at δ 1.2–1.4 ppm), and dimethoxyphenyl protons (singlets for OCH3 at δ 3.8–4.0 ppm) .
- ¹³C NMR : Identify carbonyl signals (C=O at ~170 ppm for the pyrimidinone and acetamide groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining bond lengths and angles, particularly for the pyrazolo-pyrimidine fused ring system .
Advanced: How can computational modeling optimize reaction conditions for introducing the thioether linkage?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for thiol substitution at the pyrimidine 5-position. Software like Gaussian or ORCA can predict optimal temperatures and solvent polarities .
- Reaction Path Screening : Apply ICReDD’s workflow to integrate computational reaction path searches (e.g., artificial force induced reaction, AFIR) with high-throughput experimental validation. This reduces trial-and-error by 40–60% .
- Solvent Optimization : Use COSMO-RS simulations to select solvents (e.g., DMF or DMSO) that stabilize intermediates and minimize side reactions .
Advanced: How to resolve discrepancies in reported biological activity data (e.g., IC50 variability)?
Methodological Answer:
- Experimental Reprodubility Checklist :
- Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time) .
- Validate compound purity (>95% via HPLC) and solubility (use DMSO stock solutions with <0.1% residual solvents) .
- Data Contradiction Analysis :
Advanced: What computational strategies predict the compound’s binding mode to kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into ATP-binding pockets of kinases (e.g., CDK2 or Aurora A). Prioritize poses with hydrogen bonds to hinge regions (e.g., pyrimidinone C=O to kinase backbone NH) .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify critical residues (e.g., hydrophobic interactions with 4-chlorobenzyl) .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs with modified substituents (e.g., substituting 4-chlorobenzyl with 4-fluorobenzyl) .
Basic: What are the key challenges in scaling up the synthesis from milligram to gram scale?
Methodological Answer:
- Reaction Optimization : Replace hazardous reagents (e.g., iron powder in reductions) with catalytic hydrogenation (Pd/C, H2 atmosphere) for safer scale-up .
- Workflow Design : Implement continuous-flow chemistry for exothermic steps (e.g., cyclocondensation) to improve heat dissipation and yield consistency .
- Purification : Transition from column chromatography to recrystallization or fractional distillation for cost-effective isolation .
Advanced: How to design stable formulations for in vivo pharmacokinetic studies?
Methodological Answer:
- Solubility Enhancement : Use lipid-based carriers (e.g., Labrasol) or cyclodextrin complexes to improve aqueous solubility (>50 μM) .
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human or murine) to identify metabolic soft spots (e.g., demethylation of dimethoxyphenyl groups) .
- Pharmacokinetic Modeling : Apply PK-Sim or GastroPlus to simulate absorption/distribution profiles and optimize dosing regimens .
Advanced: What analytical methods detect degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via:
- UPLC-PDA/MS : Identify hydrolytic cleavage products (e.g., free thiol or acetamide hydrolysis) .
- Solid-State NMR : Detect polymorphic transitions or amorphous content in stressed samples .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents (LD50 determination) before lab-scale use .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure to airborne particulates .
- Waste Disposal : Neutralize reaction byproducts (e.g., heavy metal catalysts) with chelating agents before aqueous disposal .
Advanced: How to design a structure-activity relationship (SAR) study for analogs with improved selectivity?
Methodological Answer:
- Scaffold Modifications : Synthesize analogs with:
- Varied substituents at the 4-chlorobenzyl position (e.g., 4-CF3, 4-OCH3) .
- Replacement of the thioether with sulfoxide or sulfone groups to modulate electronic effects .
- High-Content Screening : Use automated platforms (e.g., Hamilton STAR) to test analogs against kinase panels (e.g., 100+ kinases) and generate heatmaps for selectivity profiling .
- QSAR Modeling : Train machine learning models (e.g., Random Forest) on IC50 data to predict activity cliffs and guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
